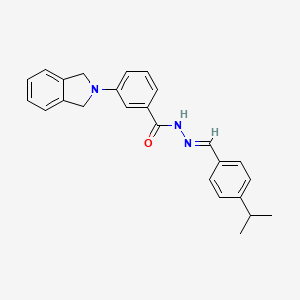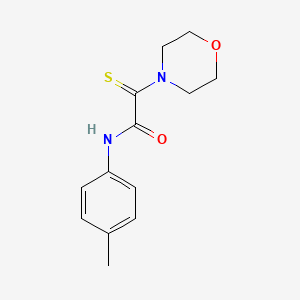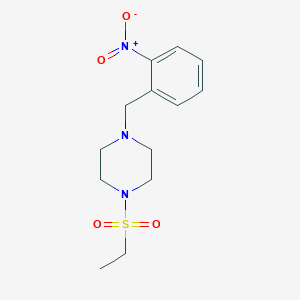
3-(1,3-dihydro-2H-isoindol-2-yl)-N'-(4-isopropylbenzylidene)benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 3-(1,3-dihydro-2H-isoindol-2-yl)-N'-(4-isopropylbenzylidene)benzohydrazide is a part of benzohydrazide derivatives, known for their diverse biological activities and chemical properties. These compounds have been synthesized and structurally characterized, providing insights into their potential applications in various fields, including pharmacology and materials science.
Synthesis Analysis
Benzohydrazide derivatives, including compounds similar to the one , are synthesized through the reaction of corresponding aldehydes with hydrazides in suitable solvents. The synthesis process often involves refluxing the reactants to obtain the desired product, followed by purification and crystallization steps to isolate and characterize the benzohydrazide compounds (Han, 2013).
Molecular Structure Analysis
The molecular structure of benzohydrazide derivatives is characterized using X-ray crystallography, revealing their crystalline forms and spatial configurations. These compounds generally exhibit an E configuration around the C=N double bond, with their structures stabilized by hydrogen bonds and π-π stacking interactions. The crystallographic analysis provides detailed insights into the molecular geometry, bond lengths, and angles, which are crucial for understanding the compound's chemical behavior (Han, 2013).
Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activity
One research avenue involves the synthesis of compounds with potential antibacterial properties. For example, Ahmed et al. (2006) synthesized derivatives of isoindole-1,3-diones, closely related to the compound , and evaluated their antibacterial activity. This study highlighted the chemotherapeutic potential of these compounds against various bacterial strains, indicating their application in developing new antibacterial agents (Ahmed et al., 2006).
Cardioprotective Effects
Another research direction examines the protective effects of benzohydrazide derivatives against cardiac damage. A study by Emna et al. (2020) explored the cardioprotective properties of a similar compound in preventing cardiac remodeling in a rat model of myocardial infarction. This suggests potential applications in developing treatments for heart disease (Emna et al., 2020).
Inhibition of Carbonic Anhydrases
Research by Korkmaz et al. (2022) on benzohydrazide derivatives, including their effects on carbonic anhydrase isozymes, suggests applications in treating conditions like glaucoma, hypertension, and neurological disorders. The study identified compounds that effectively inhibited these enzymes, indicating their therapeutic potential (Korkmaz et al., 2022).
Antimicrobial and Anticancer Potential
Additionally, compounds synthesized from benzohydrazide have been evaluated for their antimicrobial and anticancer activities. Studies like those conducted by Kavitha et al. (2016) and Krátký et al. (2017) demonstrate the synthesis of novel derivatives with significant activity against various cancer cell lines and microbial strains. These findings underscore the relevance of such compounds in developing new antimicrobial and anticancer therapies (Kavitha et al., 2016); (Krátký et al., 2017).
Propiedades
IUPAC Name |
3-(1,3-dihydroisoindol-2-yl)-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O/c1-18(2)20-12-10-19(11-13-20)15-26-27-25(29)21-8-5-9-24(14-21)28-16-22-6-3-4-7-23(22)17-28/h3-15,18H,16-17H2,1-2H3,(H,27,29)/b26-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTWFCXWKILPMDV-CVKSISIWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=CC=C2)N3CC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=CC=C2)N3CC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-4-{2-[(4aS*,7aR*)-4-(cyclopropylmethyl)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-2-oxoethyl}phenol](/img/structure/B5600795.png)
![methyl 4-({[(3-methyl-1H-pyrazol-5-yl)amino]carbonothioyl}amino)benzoate](/img/structure/B5600807.png)
![N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5600811.png)
![2-(2,6-dichlorobenzyl)-5-[(4,4-difluoropiperidin-1-yl)carbonyl]pyrimidin-4-ol](/img/structure/B5600812.png)

![3-{[(1S*,5R*)-3-(3-phenylpropyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5600831.png)

![1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]azepane](/img/structure/B5600843.png)
![2-[1-(imidazo[1,2-a]pyridin-6-ylcarbonyl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B5600846.png)

![N-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide](/img/structure/B5600863.png)
![5,7-dimethyl-N-(2-phenylethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5600882.png)
![3-{[benzyl(methyl)amino]methyl}-6-chloro-2-methyl-4-quinolinol](/img/structure/B5600884.png)
![1-[(dimethylamino)sulfonyl]-N-{2-[ethyl(4-methylphenyl)amino]ethyl}-4-piperidinecarboxamide](/img/structure/B5600887.png)